molecular formula C23H19ClN2O2S B2878681 N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE CAS No. 895640-12-7

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE

Cat. No.: B2878681
CAS No.: 895640-12-7
M. Wt: 422.93
InChI Key: ONEOMBRKBKNQDE-UHFFFAOYSA-N
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Description

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzyl group, a chlorophenyl sulfonyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The chlorophenyl sulfonyl group can be introduced through a sulfonylation reaction using chlorosulfonic acid and the appropriate chlorophenyl derivative.

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethylformamide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-((4-chlorophenyl)sulfonyl)benzenesulfonamide
  • N-benzyl-3-((4-chlorophenyl)sulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE is unique due to its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the quinoline core, along with the benzyl, chlorophenyl sulfonyl, and methyl groups, imparts distinct characteristics that make it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-16-7-12-21-20(13-16)23(26-14-17-5-3-2-4-6-17)22(15-25-21)29(27,28)19-10-8-18(24)9-11-19/h2-13,15H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEOMBRKBKNQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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